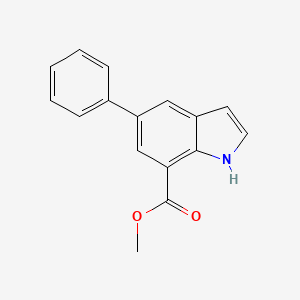

Methyl 5-phenyl-1H-indole-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 5-phenyl-1H-indole-7-carboxylate” is a substituted 1H-indole . It can be prepared by the esterification of indole-5-carboxylic acid . It has been found useful for the preparation of inhibitors of CD38, which are useful in the treatment of cancer .

Synthesis Analysis

The synthesis of “Methyl 5-phenyl-1H-indole-7-carboxylate” involves the esterification of indole-5-carboxylic acid . The total synthesis of a similar compound, murrayanine, started with the Japp–Klingemann reaction of phenyldiazonium chloride and 2-hydroxymethylene-5-methylcyclohexanone affording hydrazine. Then, the Fischer indole synthesis of hydrazine using HOAc/HCl under reflux gives 1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole .Chemical Reactions Analysis

“Methyl 5-phenyl-1H-indole-7-carboxylate” may be used as a reactant in several processes, including the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, synthesis of indirubin derivatives, and preparation of aminoindolylacetates .科学的研究の応用

Synthesis and Chemical Properties

- Novel 3,4-fused tryptophan analogues, including derivatives of Methyl 5-phenyl-1H-indole-7-carboxylate, have been designed and synthesized for use in peptide and peptoid conformation elucidation studies. These compounds feature a ring that bridges the α-carbon and the 4-position of the indole ring, which restricts the conformational flexibility of the side chain while keeping functional groups available for further derivatization (Horwell et al., 1994).

- A novel method for the synthesis of 1-methyl-1H-indole-3-carboxylate derivatives, employing Cu(II) for cross-dehydrogenative coupling, has been reported. This efficient method provides a new route for synthesizing indole derivatives, offering simple procedures and good to excellent yields (Akbari & Faryabi, 2023).

Biological and Pharmacological Applications

- Indole derivatives linked to the pyrazole moiety were developed as antitumor agents, displaying good-to-excellent anticancer activity in vitro against various human cancer cell lines. Notably, compounds exhibited significant inhibition performance, particularly against the HepG2 cancer cell line (Hassan et al., 2021).

- The palladium-catalyzed intramolecular annulation of alkynes has been employed to synthesize various gamma-carboline derivatives with an additional ring fused across the 4- and 5-positions, showcasing the versatility of indole derivatives in creating complex heterocyclic structures (Zhang & Larock, 2003).

Safety And Hazards

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

特性

IUPAC Name |

methyl 5-phenyl-1H-indole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-16(18)14-10-13(11-5-3-2-4-6-11)9-12-7-8-17-15(12)14/h2-10,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJSFLYKFAHEEET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)C3=CC=CC=C3)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677819 |

Source

|

| Record name | Methyl 5-phenyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-phenyl-1H-indole-7-carboxylate | |

CAS RN |

860624-96-0 |

Source

|

| Record name | Methyl 5-phenyl-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

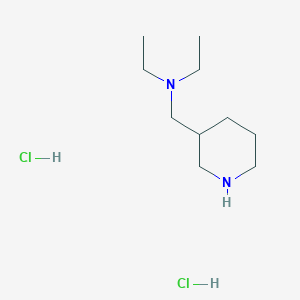

![(5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride](/img/structure/B1391726.png)

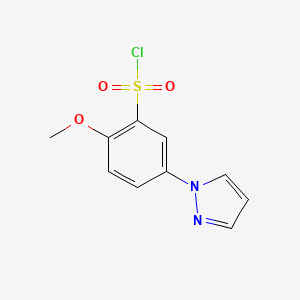

![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1391738.png)

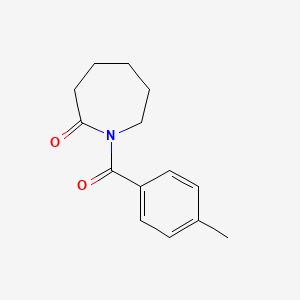

![4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1391745.png)